molecular formula C9H17NO2 B2385421 Ethyl 3-[(2R)-pyrrolidin-2-yl]propanoate CAS No. 2248171-96-0

Ethyl 3-[(2R)-pyrrolidin-2-yl]propanoate

Cat. No.: B2385421
CAS No.: 2248171-96-0
M. Wt: 171.24
InChI Key: LTVWMXLVXOBZAL-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-[(2R)-pyrrolidin-2-yl]propanoate is an organic compound with the molecular formula C9H17NO2 and a molecular weight of 171.24 g/mol. This compound is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, attached to a propanoate ester group. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[(2R)-pyrrolidin-2-yl]propanoate typically involves the reaction of 2-pyrrolidinone with ethyl acrylate in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The reaction mixture is heated to a temperature range of 60-80°C for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions. The product is purified through distillation or recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(2R)-pyrrolidin-2-yl]propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-[(2R)-pyrrolidin-2-yl]propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-[(2R)-pyrrolidin-2-yl]propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding. It can also interact with receptors, modulating their activity and influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-(pyridin-2-ylamino)propanoate: Similar in structure but contains a pyridine ring instead of a pyrrolidine ring.

    Ethyl acetate: A simpler ester with a similar ester functional group but lacks the nitrogen-containing ring.

    Methyl butyrate: Another ester with a different alkyl group attached to the ester functional group

Uniqueness

Ethyl 3-[(2R)-pyrrolidin-2-yl]propanoate is unique due to its combination of a pyrrolidine ring and an ester group, which imparts specific chemical and biological properties. This structural uniqueness makes it valuable in various research and industrial applications .

Properties

IUPAC Name

ethyl 3-[(2R)-pyrrolidin-2-yl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-2-12-9(11)6-5-8-4-3-7-10-8/h8,10H,2-7H2,1H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTVWMXLVXOBZAL-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1CCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CC[C@H]1CCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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